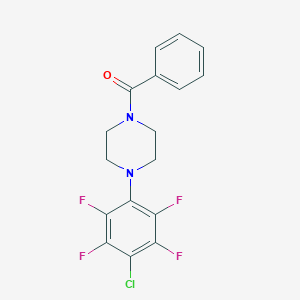![molecular formula C30H29N3O3 B250999 3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B250999.png)
3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide, also known as JNJ-26854165, is a small molecule inhibitor that has been under investigation for its potential therapeutic applications in various diseases. It is a selective inhibitor of the histone deacetylase enzyme, which plays a crucial role in the regulation of gene expression. The purpose of
Mécanisme D'action
3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide is a selective inhibitor of the histone deacetylase enzyme, which plays a crucial role in the regulation of gene expression. Histone deacetylases remove acetyl groups from histone proteins, which leads to chromatin condensation and transcriptional repression. By inhibiting histone deacetylases, this compound promotes histone acetylation, which leads to chromatin relaxation and transcriptional activation. This results in the upregulation of genes that are involved in apoptosis, cell cycle arrest, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It induces apoptosis in cancer cells by upregulating pro-apoptotic genes such as Bax and downregulating anti-apoptotic genes such as Bcl-2. It also inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression. In addition, this compound has been shown to have neuroprotective effects by upregulating neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and increasing synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for histone deacetylase enzymes and does not affect other enzymes. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. It has low solubility in water and requires the use of organic solvents. It can also be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide. One area of research is the development of more potent and selective inhibitors of histone deacetylase enzymes. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to this compound. In addition, there is a need for further investigation into the neuroprotective effects of this compound and its potential therapeutic applications in neurodegenerative diseases. Finally, there is a need for more studies to investigate the safety and toxicity of this compound in humans.
Méthodes De Synthèse
3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide can be synthesized using a multi-step process that involves the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride, which is then reacted with 3-methoxyaniline and 2-methylbenzoic acid in the presence of triethylamine to yield the target compound. The synthesis method has been optimized for high yield and purity, and the final product has been characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor xenografts in animal models, and sensitize cancer cells to chemotherapy. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It also has anti-inflammatory effects, which may be beneficial in the treatment of inflammatory disorders such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C30H29N3O3 |
|---|---|
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
3-methoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C30H29N3O3/c1-21-7-3-6-10-26(21)30(35)33-17-15-32(16-18-33)25-13-11-24(12-14-25)31-29(34)27-19-22-8-4-5-9-23(22)20-28(27)36-2/h3-14,19-20H,15-18H2,1-2H3,(H,31,34) |
Clé InChI |
RZTDCACEPLKKQR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4OC |
SMILES canonique |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B250920.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B250921.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B250922.png)
![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide](/img/structure/B250924.png)
![2-(3-methylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B250926.png)
![3-chloro-4-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B250927.png)
![2-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250928.png)

![5-(2,4-dichlorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B250932.png)
![2-methoxy-N-({4-[(phenylacetyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B250933.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B250935.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B250936.png)
![5-(3-chlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B250939.png)
